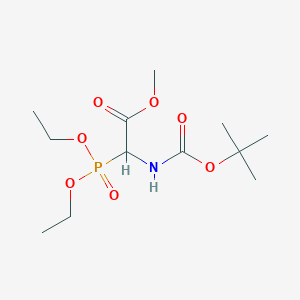

Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate (CAS: 207863-56-7) is a specialized organic compound with the molecular formula C₁₂H₂₄NO₇P and a molecular weight of 325.30 g/mol . It features two key functional groups:

- A tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in peptide synthesis due to its stability under basic and nucleophilic conditions.

- A diethoxyphosphoryl group, which enhances reactivity in phosphorylation reactions and serves as a precursor for phosphonate derivatives.

This compound is primarily utilized in phosphine ligand research and as an intermediate in synthesizing bioactive molecules . Its storage requires protection from light and moisture, with typical purity levels ≥98% .

Properties

IUPAC Name |

methyl 2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO7P/c1-7-18-21(16,19-8-2)9(10(14)17-6)13-11(15)20-12(3,4)5/h9H,7-8H2,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUJLBSDSOIILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC)NC(=O)OC(C)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with diethyl phosphite under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate is C₁₂H₂₄N₀₇P, with a molecular weight of approximately 325.30 g/mol. The presence of the Boc group allows for selective protection of the amino group, facilitating subsequent reactions where free amines are required.

Peptide Synthesis : The Boc protecting group is widely utilized in peptide synthesis. It can be removed under mild acidic conditions, allowing for the formation of peptide bonds without the risk of degrading sensitive functional groups. This makes this compound a valuable intermediate in synthesizing peptides that incorporate phosphonate groups, which can enhance biological activity and stability against enzymatic degradation .

Enzyme Inhibitors : The diethoxyphosphoryl moiety is reminiscent of phosphonate compounds known for their role as enzyme inhibitors. This compound could potentially be used to design inhibitors targeting specific enzymes, particularly those involved in metabolic pathways where phosphonates play a critical role .

Research and Development

The compound has been submitted for evaluation by the National Cancer Institute, indicating its potential relevance in medicinal chemistry and cancer research . The ongoing studies may explore its utility in developing novel therapeutic agents that leverage its unique chemical structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Methyl 2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1)

Methyl 2-(((Benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (CAS: 88568-95-0)

- Molecular Formula: C₁₄H₂₀NO₇P

- Molecular Weight : 345.29 g/mol

- Key Differences: Substitutes Boc with a benzyloxycarbonyl (Cbz) group, which is more labile under hydrogenolysis conditions. Higher logP (2.29) compared to the Boc variant, suggesting increased lipophilicity .

- Applications : Preferred in scenarios requiring selective deprotection under mild catalytic hydrogenation.

Methyl 2-(Diethoxyphosphoryl)acetate (CAS: Not specified)

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.16 g/mol

- Key Differences: Lacks the Boc-amino group, simplifying the structure but removing amine-protection utility. Classified as a biochemical reagent for life science research, emphasizing its role in non-peptide applications .

Comparative Data Table

Research Findings and Key Insights

- Protecting Group Stability : The Boc group offers superior stability under acidic conditions compared to Cbz , making it ideal for multi-step syntheses .

- Phosphoryl Group Reactivity : Diethoxyphosphoryl derivatives exhibit slower reaction kinetics in nucleophilic substitutions compared to dimethoxy analogs due to increased steric hindrance .

- Structural Trade-offs : Compounds with Cbz or smaller phosphoryl substituents (e.g., dimethoxy) may sacrifice stability for reactivity or ease of deprotection .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate (commonly referred to as Methyl Boc-Amino-Diethoxyphosphoryl Acetate) is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N O7P, with a molecular weight of approximately 339.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a diethoxyphosphoryl moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from tert-butoxycarbonyl-protected amino acids reacted with diethyl phosphite. The reaction conditions, including temperature, solvent choice, and pH, must be optimized to achieve high yields and purity.

Common Synthetic Routes:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl chloride.

- Step 2 : Reaction with diethyl phosphite under acidic or basic conditions.

- Step 3 : Deprotection to yield the final product.

Interaction Studies

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Case Studies

- Enzyme Inhibition : Preliminary studies have shown that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on carbonic anhydrase isoforms, demonstrating significant activity in the low nanomolar range .

- Pharmacological Applications : The compound has been investigated for its potential role in drug development, particularly in targeting neurological conditions due to its ability to cross the blood-brain barrier. This property is attributed to its lipophilicity and structural characteristics that facilitate brain uptake .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate | C12H24N O7P | Contains dimethoxy instead of diethoxy group |

| Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate | C13H26N O7P | Ethyl ester instead of methyl |

| Boc-alpha-phosphonoglycine-trimethyl-ester | C10H20N O7P | Phosphonoglycine structure with trimethyl ester |

The presence of both the Boc and diethoxyphosphoryl groups in this compound distinguishes it from structurally similar compounds, potentially influencing its reactivity and biological activity.

Toxicological Considerations

Like many phosphonate compounds, this compound exhibits certain toxicological profiles. It is classified as toxic if swallowed and can cause skin irritation. Therefore, handling precautions should be taken when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via sequential protection and phosphorylation. First, introduce the Boc (tert-butoxycarbonyl) group to the amino moiety under anhydrous conditions using Boc-anhydride and a base like DMAP in THF . Next, the diethoxyphosphoryl group is introduced via Michaelis-Arbuzov reaction, employing triethyl phosphite and methyl bromoacetate at 80–100°C . Critical parameters include inert atmosphere (N₂/Ar), stoichiometric control of phosphorylating agents, and purification via silica gel chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), the methyl ester (δ ~3.7 ppm in ¹H; ~52 ppm in ¹³C), and phosphorus-coupled splitting in the phosphoryl region (³¹P NMR: δ ~20–25 ppm) .

- LCMS (ESI) : Confirm molecular ion [M+H]⁺ at m/z 364.2 (calculated for C₁₂H₂₄NO₇P) and fragmentation patterns for the Boc and phosphoryl groups .

- IR : Stretch signals for C=O (ester: ~1720 cm⁻¹; Boc carbamate: ~1680 cm⁻¹) and P=O (~1250 cm⁻¹) .

Q. How does the diethoxyphosphoryl group influence the compound’s solubility and reactivity?

- Methodology : The phosphoryl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-withdrawing nature. Reactivity is modulated by the phosphoryl moiety’s ability to stabilize enolate intermediates, enabling Horner-Wadsworth-Emmons olefinations. Solubility can be quantified via partition coefficient (logP) studies using octanol/water systems .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during Boc deprotection, and how can they be minimized?

- Methodology : Acidic deprotection (e.g., TFA in DCM) may lead to phosphoryl ester hydrolysis if prolonged. Monitor reaction progress via TLC (Rf shift) and quench with cold ether to isolate the free amine. Alternative methods, like catalytic hydrogenation, can mitigate ester cleavage but require Pd/C or PtO₂ catalysts .

Q. How does steric hindrance from the Boc group affect nucleophilic substitution at the phosphoryl center?

- Methodology : Steric effects reduce reactivity in SN² reactions. Kinetic studies (e.g., using NaI in acetone) show slower substitution compared to non-Boc analogues. Computational modeling (DFT) reveals increased activation energy due to Boc-induced steric bulk .

Q. What strategies improve stability during long-term storage?

- Methodology : Store under inert gas at –20°C in amber vials to prevent hydrolysis of the phosphoryl ester. Lyophilization with cryoprotectants (trehalose) enhances stability in solid form. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can this compound serve as a building block in peptide mimetics or organophosphorus drug candidates?

- Methodology :

- Peptide Mimetics : Couple the deprotected amine with Fmoc-amino acids using HBTU/DIPEA, followed by sequential deprotection and chain elongation .

- Organophosphorus Drugs : Use the phosphoryl group as a bioisostere for carboxylates in kinase inhibitors. Screen activity via enzymatic assays (e.g., EGFR inhibition) .

Data Contradiction Analysis

Q. Conflicting reports on phosphoryl ester hydrolysis rates: How to reconcile discrepancies?

- Methodology : Variability arises from solvent choice (e.g., aqueous vs. anhydrous DMF) and pH. Replicate hydrolysis studies under standardized conditions (PBS buffer, pH 7.4, 37°C) and quantify degradation via HPLC. Cross-validate with ³¹P NMR to track phosphate formation .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 363.3 g/mol | |

| ³¹P NMR Shift | δ 22.5 ppm | |

| LCMS [M+H]⁺ | m/z 364.2 | |

| Optimal Storage | –20°C under Ar, lyophilized | |

| Hydrolysis Half-life (pH 7) | 72 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.